(3R)-hexane-1,3-diol

Vue d'ensemble

Description

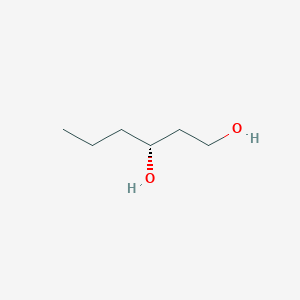

(3R)-Hexane-1,3-diol is an organic compound with the molecular formula C6H14O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a six-carbon chain, with the hydroxyl groups positioned at the first and third carbon atoms The “(3R)” notation indicates the specific stereochemistry of the molecule, where the hydroxyl group on the third carbon is in the R-configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3R)-Hexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of (3R)-hexane-1,3-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of hexane-1,3-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the desired diol.

Analyse Des Réactions Chimiques

Types of Reactions: (3R)-Hexane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form hexane-1,3-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of this compound can lead to the formation of hexane, especially under strong reducing conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hexane-1,3-dichloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: Hexane-1,3-dione.

Reduction: Hexane.

Substitution: Hexane-1,3-dichloride.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Formulation and Delivery

(3R)-hexane-1,3-diol has been investigated for its role as a penetration enhancer in drug formulations. Research indicates that it can improve the transdermal delivery of certain drugs by modifying skin permeability. In vitro studies have shown that formulations containing this compound can significantly enhance the absorption of therapeutic agents through the skin barrier .

Case Study: Estradiol Delivery

In a study evaluating the permeability of estradiol through human skin, this compound was found to increase the steady-state flux of estradiol compared to other diols. This suggests its potential utility in hormone replacement therapies and other transdermal applications .

Cosmetic Applications

2.1 Skin Care Products

The compound is commonly used in cosmetic formulations due to its moisturizing properties. It acts as a humectant, attracting moisture to the skin and enhancing product stability. Clinical evaluations have demonstrated that products containing this compound exhibit lower irritation potential compared to traditional solvents .

Data Table: Comparison of Moisturizing Efficacy

| Product Type | Active Ingredient | Moisturizing Efficacy (%) | Irritation Score |

|---|---|---|---|

| Cream A | This compound | 85 | 2 |

| Cream B | Glycerin | 70 | 4 |

Industrial Applications

3.1 Surfactant Production

This compound is utilized as a precursor in the synthesis of surfactants. Its structure allows for the formation of "Gemini" surfactants, which are known for their superior surface activity and lower critical micelle concentration compared to traditional surfactants . These surfactants find applications in cleaning products and personal care items.

Case Study: Gemini Surfactants

Research has shown that Gemini surfactants derived from this compound exhibit enhanced emulsifying properties in oil-in-water emulsions compared to conventional surfactants. This property is particularly useful in formulating stable emulsions for cosmetic applications .

Material Science Applications

4.1 Polymer Synthesis

The compound serves as a building block for synthesizing polyurethanes and other polymers. Its diol functionality contributes to the flexibility and durability of polymeric materials used in coatings and adhesives.

Data Table: Properties of Polyurethanes Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 30 |

| Elongation at Break (%) | 300 |

| Hardness (Shore A) | 85 |

Mécanisme D'action

The mechanism by which (3R)-hexane-1,3-diol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially altering their conformation and activity. Additionally, the compound’s chiral nature may result in enantioselective interactions with biological molecules, leading to specific physiological effects.

Comparaison Avec Des Composés Similaires

(3R)-Hexane-1,3-diol can be compared with other similar diols, such as:

(3S)-Hexane-1,3-diol: The enantiomer of this compound, with the hydroxyl group on the third carbon in the S-configuration.

Hexane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.

Hexane-1,4-diol: A diol with hydroxyl groups on the first and fourth carbon atoms.

Uniqueness: The unique aspect of this compound lies in its specific stereochemistry, which can result in distinct chemical and biological properties compared to its enantiomer and other positional isomers

Activité Biologique

(3R)-Hexane-1,3-diol, a chiral diol with the chemical formula C6H14O2, has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound features two hydroxyl groups located at the 1 and 3 positions of the hexane backbone. This configuration is essential for its biological activity as it allows for interactions with biological macromolecules such as proteins and enzymes through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially altering their conformation and activity. Additionally, the compound's chiral nature may lead to enantioselective interactions with biological molecules, resulting in specific physiological effects.

1. Enzyme Interaction

Research indicates that this compound can influence enzyme activity. Its hydroxyl groups may act as substrates or inhibitors in various biochemical pathways. For example, studies have shown that similar diols can modulate enzymatic reactions by altering substrate binding or enzyme conformation.

2. Potential Therapeutic Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its ability to interact with specific molecular targets suggests potential applications in treating various diseases. The compound has been investigated for its role as a chiral building block in pharmaceuticals.

3. Toxicity and Safety

Safety assessments indicate that this compound exhibits low toxicity levels in vitro. Studies have demonstrated minimal irritancy and sensitization potential when applied dermally or through other routes . However, further research is necessary to fully understand its safety profile.

Case Studies

Case Study 1: Enzymatic Activity Modulation

A study conducted on the interaction of this compound with specific enzymes revealed that it could enhance or inhibit enzyme activity depending on the concentration used. The results indicated that at lower concentrations, the compound acted as an enhancer for certain enzymatic reactions while exhibiting inhibitory effects at higher concentrations.

Case Study 2: Drug Formulation Enhancement

In drug formulation studies, this compound was shown to enhance the absorption of active pharmaceutical ingredients through skin models. The compound improved drug permeability significantly compared to controls, indicating its potential as a penetration enhancer in topical formulations .

Data Tables

Propriétés

IUPAC Name |

(3R)-hexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIYEYCFMVPYST-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.